Cas no 2171379-61-4 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid)

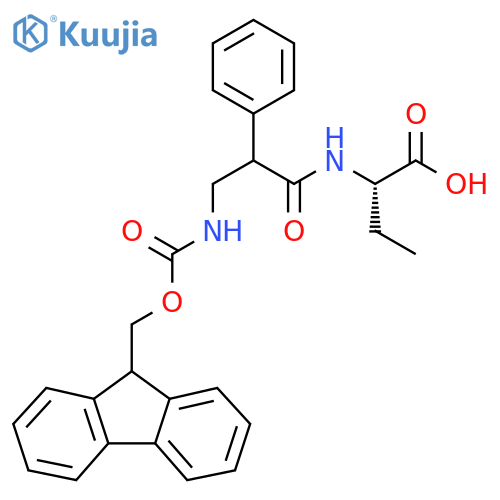

2171379-61-4 structure

商品名:(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid

- EN300-1484619

- (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid

- 2171379-61-4

-

- インチ: 1S/C28H28N2O5/c1-2-25(27(32)33)30-26(31)23(18-10-4-3-5-11-18)16-29-28(34)35-17-24-21-14-8-6-12-19(21)20-13-7-9-15-22(20)24/h3-15,23-25H,2,16-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t23?,25-/m0/s1

- InChIKey: LZQSQTMUQOOOCS-YNMFNDETSA-N

- ほほえんだ: O(C(NCC(C(N[C@H](C(=O)O)CC)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 472.19982200g/mol

- どういたいしつりょう: 472.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1484619-5000mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1484619-0.05g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1484619-1.0g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1484619-250mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1484619-0.5g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1484619-50mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1484619-500mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1484619-0.25g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1484619-2.5g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1484619-10.0g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid |

2171379-61-4 | 10g |

$14487.0 | 2023-06-06 |

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

2171379-61-4 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid) 関連製品

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2279938-29-1(Alkyne-SS-COOH)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量